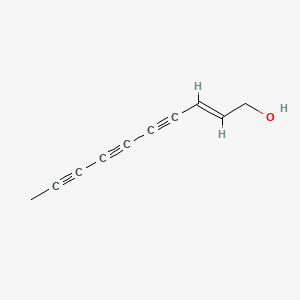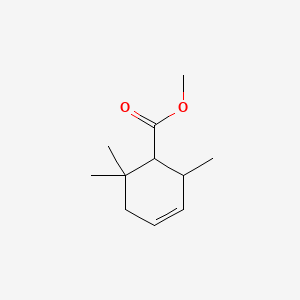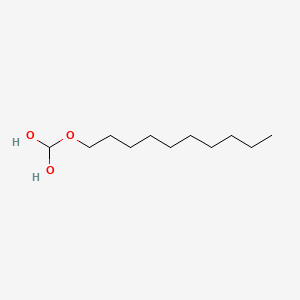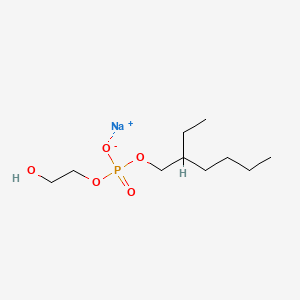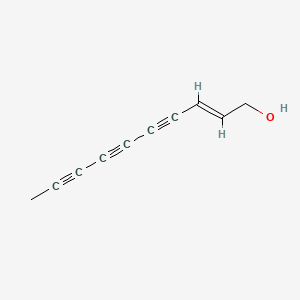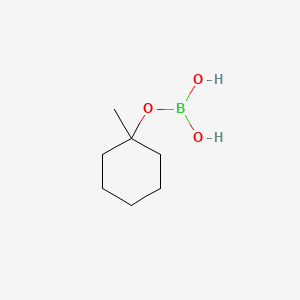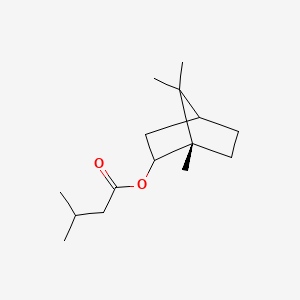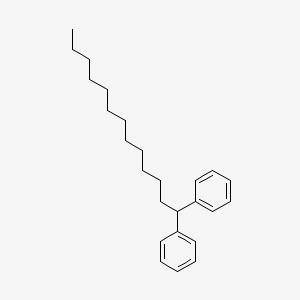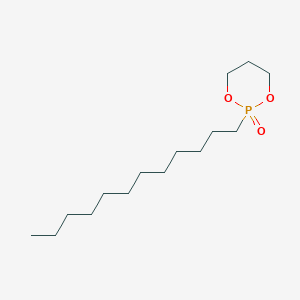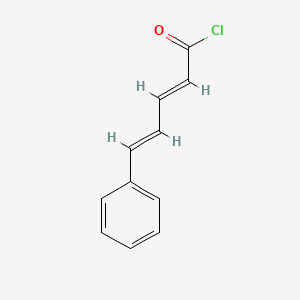
2,4-Pentadienoyl chloride, 5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pentadienoyl chloride, 5-phenyl- is an organic compound with the molecular formula C11H9ClO. It is a derivative of pentadienoyl chloride, where a phenyl group is attached to the fifth carbon of the pentadienoyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadienoyl chloride, 5-phenyl- typically involves the reaction of 5-phenyl-2,4-pentadienoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group, resulting in the formation of 2,4-Pentadienoyl chloride, 5-phenyl-.
Industrial Production Methods
In an industrial setting, the production of 2,4-Pentadienoyl chloride, 5-phenyl- follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving the use of advanced distillation techniques to separate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Pentadienoyl chloride, 5-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: The compound can participate in addition reactions due to the presence of conjugated double bonds.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with 2,4-Pentadienoyl chloride, 5-phenyl- to form corresponding amides, esters, and thioesters.
Catalysts: Catalysts like palladium or platinum can be used to facilitate addition reactions.
Oxidizing and Reducing Agents: Agents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pentadienoyl derivatives, which can be further utilized in various chemical synthesis processes.
Wissenschaftliche Forschungsanwendungen
2,4-Pentadienoyl chloride, 5-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Pentadienoyl chloride, 5-phenyl- involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of conjugated double bonds and the acyl chloride group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Pentadienoyl chloride: Lacks the phenyl group, making it less reactive in certain reactions.
5-Phenyl-2,4-pentadienoic acid: The carboxylic acid form of the compound, which is less reactive compared to the acyl chloride.
2,4-Hexadienoyl chloride: Similar structure but with an additional carbon, leading to different reactivity and applications.
Uniqueness
2,4-Pentadienoyl chloride, 5-phenyl- is unique due to the presence of both the phenyl group and the acyl chloride group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
100636-30-4 |
|---|---|
Molekularformel |
C11H9ClO |
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
(2E,4E)-5-phenylpenta-2,4-dienoyl chloride |
InChI |
InChI=1S/C11H9ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |
InChI-Schlüssel |
VBSYMODXUFYOLA-KBXRYBNXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


